molecular formula C10H12O3S B017405 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione CAS No. 109821-96-7

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

Cat. No. B017405
M. Wt: 212.27 g/mol
InChI Key: FSEYHWQLJZBUCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, involves strategic coupling reactions, selective alkylations, and the use of specific reagents to construct core structures and introduce substituents at targeted positions (Cheng et al., 2006). Such methodologies could be adapted for the synthesis of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" by choosing appropriate starting materials and reaction conditions that align with its unique structural requirements.

Molecular Structure Analysis

X-ray crystallography and NMR studies offer profound insights into the molecular structures of related compounds. For instance, structural elucidation of 1,5-benzodiazepines highlights the conformation of central molecular fragments and their assembly modes in crystals, which are influenced by substituents and intramolecular interactions (Kravtsov et al., 2012). These analytical techniques could be applied to "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" to unravel its conformation and crystalline properties.

Chemical Reactions and Properties

The reactivity of structurally related compounds under various conditions can shed light on potential chemical reactions and properties of the compound . For example, reactions involving benzothiazepine derivatives reveal the influence of different substituents on their chemical behavior and interactions within molecular assemblies (Matsuo et al., 2005). Understanding these reactions helps predict how "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" might behave in synthetic and biological contexts.

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystal structures, are critical for determining their applications and handling requirements. Research on similar compounds, like 1,4-benzodiazepine-2,5-diones, provides a basis for inferring the physical characteristics of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" (Boojamra et al., 1997). These properties are essential for formulating the compound for practical use.

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for understanding the compound's potential applications. Investigations into related benzodiazepine and benzothiazepine derivatives reveal how structural modifications impact their chemical properties and biological activity (Guzikowski et al., 1997). Such studies could guide the development of "5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione" for specific scientific or therapeutic purposes.

Scientific Research Applications

Synthesis and Anti-Microbial Activity

  • Application : Some derivatives of 1,5-benzodithiepine, a close relative of the 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione, have shown good activity against Gram-positive microorganisms and blastomycetes, highlighting their potential in antimicrobial research (Bonsignore et al., 1990).

Benzodiazepine Receptor Binding

  • Application : Research on triazino derivatives of 1,5-benzothiazepines, which are structurally related to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, has been conducted to study their interaction with benzodiazepine receptors (Perioli et al., 1994).

Biosynthesis of Benzodiazepine Alkaloids

  • Application : Studies on the biosynthesis of compounds like cyclopenin and cyclopenol, which are benzodiazepine alkaloids sharing a similar backbone to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, provide insights into the biochemical pathways of these complex molecules (Nover & Luckner, 1969).

Structural and Conformational Studies

  • Application : Research on the crystal structures of related benzodiazepine compounds aids in understanding the molecular conformations and interactions, which is crucial for drug design and development (Kravtsov et al., 2012).

Synthesis of Novel Benzothiazepines

  • Application : The synthesis of novel benzothiazepines, structurally related to 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine, has implications in the development of new therapeutic agents with potential anxiolytic properties (Wright et al., 1978).

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 pictogram, which represents a warning . The hazard statements for this compound are not provided in the search results.

properties

IUPAC Name

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEYHWQLJZBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323405
Record name 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

CAS RN

109821-96-7
Record name 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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